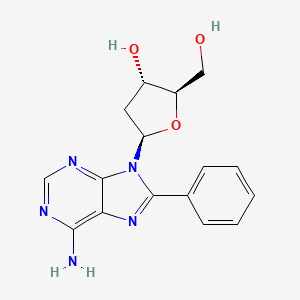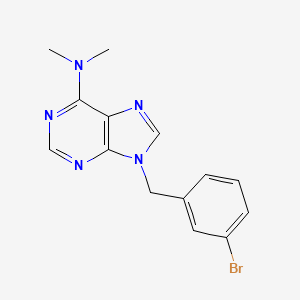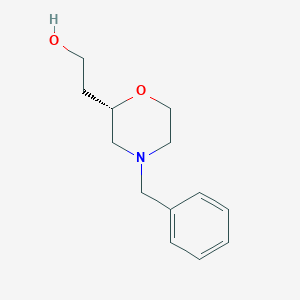
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is a labeled compound used primarily in scientific research. It is a derivative of imidazolidine-2,4-dione, featuring a nitrofuran moiety. The compound is often utilized in studies involving stable isotopes due to its incorporation of carbon-13 and nitrogen-15 isotopes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 typically involves the reaction of 5-nitrofuran-2-carbaldehyde with imidazolidine-2,4-dione in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations .
Analyse Des Réactions Chimiques
Types of Reactions
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidative states of the nitrofuran ring .
Applications De Recherche Scientifique
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is used in a variety of scientific research applications:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: The compound is used in metabolic studies to track the incorporation and transformation of labeled atoms.
Medicine: It is employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The imidazolidine-2,4-dione core can interact with enzymes and proteins, affecting their function. The labeled isotopes allow for precise tracking of these interactions in various biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known antibiotic with a similar nitrofuran structure.
Nitrofurazone: Another nitrofuran derivative used as an antibacterial agent.
Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.
Uniqueness
1-(((5-Nitrofuran-2-yl)methylene)amino-15N)imidazolidine-2,4-dione-2-13C-1,3-15N2 is unique due to its stable isotope labeling, which allows for detailed studies of its metabolic and chemical pathways. This feature distinguishes it from other similar compounds that do not have such labeling .
Propriétés
Formule moléculaire |
C8H6N4O5 |
|---|---|
Poids moléculaire |
242.13 g/mol |
Nom IUPAC |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i8+1,9+1,10+1,11+1 |
Clé InChI |
NXFQHRVNIOXGAQ-NWWIAYPTSA-N |
SMILES isomérique |
C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


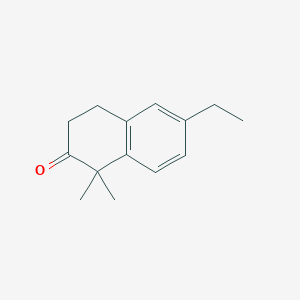

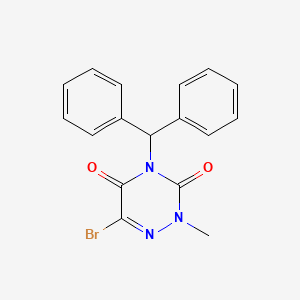

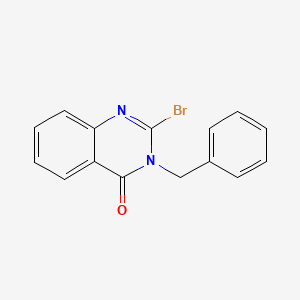

![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
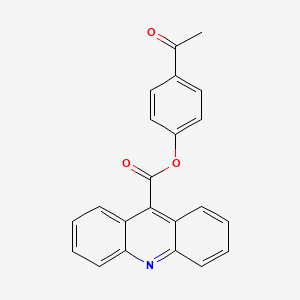
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)
